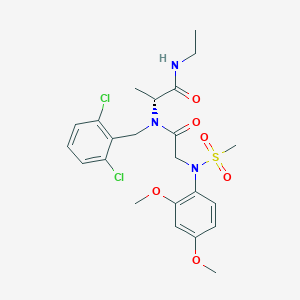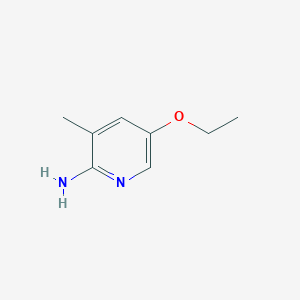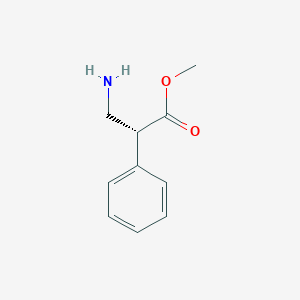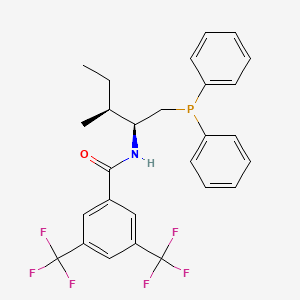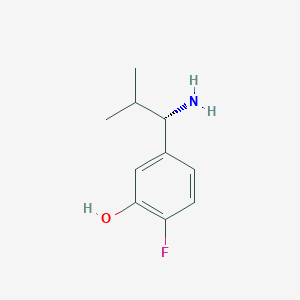
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a fluorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and (S)-1-amino-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol is then coupled with (S)-1-amino-2-methylpropane using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or ethers.
Aplicaciones Científicas De Investigación
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile
- (S)-2-(1-Amino-2-methylpropyl)aniline
- (1-Amino-2-methylpropyl)phosphonic acid
Uniqueness
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol is unique due to the presence of the fluorophenol moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
5-[(1S)-1-amino-2-methylpropyl]-2-fluorophenol |
InChI |
InChI=1S/C10H14FNO/c1-6(2)10(12)7-3-4-8(11)9(13)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
LWVWREOKGDBICX-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C1=CC(=C(C=C1)F)O)N |
SMILES canónico |
CC(C)C(C1=CC(=C(C=C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


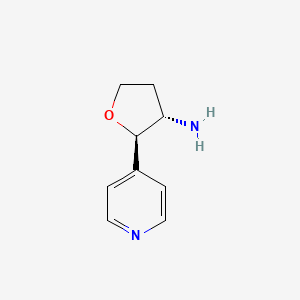
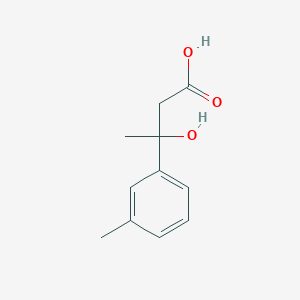


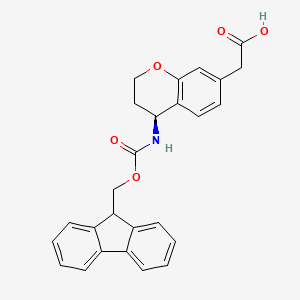
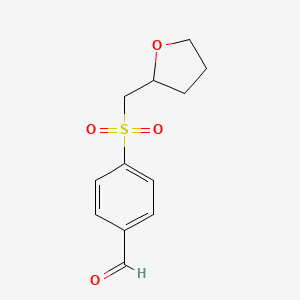
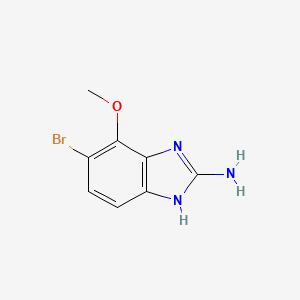
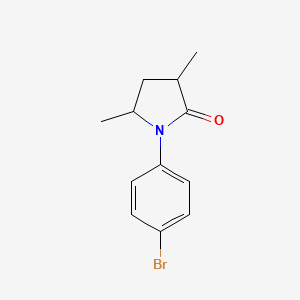
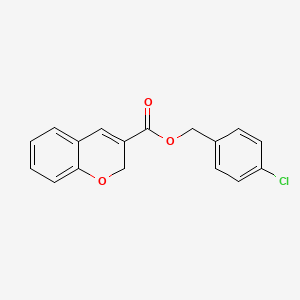
![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
